molecular formula C16H11Br2N3OS2 B282950 2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No. B282950
M. Wt: 485.2 g/mol
InChI Key: MTLQIVNVAMOCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a synthetic compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. It has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of these cells. Additionally, this compound has been found to have antibacterial activity against several strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide in lab experiments is its well-established synthesis method. This compound has been synthesized and characterized in several research articles, making it readily available for use in experiments. Additionally, this compound has been found to have several potential therapeutic applications, making it a promising candidate for further research.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been found to have promising therapeutic properties, it may also have toxic effects on healthy cells. Therefore, careful consideration should be given to the dosage and administration of this compound in experiments.

Future Directions

There are several future directions for research on 2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide. One area of research could focus on the development of new synthetic methods for this compound, which may lead to improved yields and purity. Additionally, further research could be conducted to elucidate the exact mechanism of action of this compound, which may lead to the development of more targeted and effective therapeutic agents. Another area of research could focus on the potential use of this compound in combination with other therapeutic agents, which may lead to synergistic effects and improved therapeutic outcomes. Overall, the potential therapeutic applications of 2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide make it a promising candidate for further research.

Synthesis Methods

The synthesis of 2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves the reaction of 2-aminobenzamide with 4-bromobenzyl chloride and potassium thiocyanate in the presence of copper(I) iodide as a catalyst. The reaction proceeds through a substitution reaction, resulting in the formation of the desired product. The synthesis of this compound has been reported in several research articles and is well-established.

Scientific Research Applications

2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has been studied for its potential as a therapeutic agent in various disease conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been found to inhibit the growth of cancer cells and has shown promising results in preclinical studies. It has also been found to have antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

Molecular Formula

C16H11Br2N3OS2

Molecular Weight

485.2 g/mol

IUPAC Name

2-bromo-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H11Br2N3OS2/c17-11-7-5-10(6-8-11)9-23-16-21-20-15(24-16)19-14(22)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,20,22)

InChI Key

MTLQIVNVAMOCHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)Br

Origin of Product

United States

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